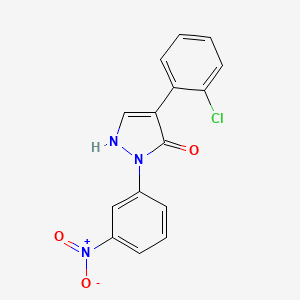

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS No.: 400076-67-7

Cat. No.: VC4571988

Molecular Formula: C15H10ClN3O3

Molecular Weight: 315.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400076-67-7 |

|---|---|

| Molecular Formula | C15H10ClN3O3 |

| Molecular Weight | 315.71 |

| IUPAC Name | 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C15H10ClN3O3/c16-14-7-2-1-6-12(14)13-9-17-18(15(13)20)10-4-3-5-11(8-10)19(21)22/h1-9,17H |

| Standard InChI Key | LLRYPUYQLVWBKT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Introduction

Chemical and Physical Properties

Table 1: Molecular Data of 4-(2-Chlorophenyl)-2-(3-Nitrophenyl)-1,2-Dihydro-3H-Pyrazol-3-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 400076-67-7 | |

| Molecular Formula | C₁₅H₁₀ClN₃O₃ | |

| Molecular Weight | 315.71 g/mol | |

| SMILES | C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)N+[O-])Cl | |

| InChIKey | LLRYPUYQLVWBKT-UHFFFAOYSA-N |

Synthesis and Preparation Methods

Condensation-Cyclization Reactions

-

Phenylhydrazine and Carbonyl Precursors: Reacting phenylhydrazine with α,β-unsaturated carbonyl compounds (e.g., aldehydes or ketones) under basic conditions (e.g., NaOH) to form the pyrazolone core.

-

Substituent Introduction: Post-cyclization, nitrophenyl and chlorophenyl groups are introduced via electrophilic substitution or coupling reactions .

Multi-Step Synthesis Pathways

For nitro-substituted pyrazolones:

-

Nitration of Precursors: Introducing nitro groups at specific positions using nitric acid or nitroating agents.

-

Chlorination: Incorporating chlorine via electrophilic aromatic substitution or halogenation of aryl rings .

Table 2: Comparative Synthesis of Pyrazolone Derivatives

Structural and Spectroscopic Characterization

X-ray Crystallography Insights

While no direct crystallographic data exists for this compound, related pyrazolines (e.g., N1-aryl-2-pyrazolines) provide structural insights:

-

Bond Lengths:

-

Dihedral Angles: Pyrazoline rings exhibit slight puckering (5.4–10.9°) to minimize steric strain .

NMR and Mass Spectrometry

Predicted spectroscopic features (based on analogs):

-

¹H NMR:

-

Chlorophenyl protons: Split into multiplets (δ 7.1–7.8 ppm).

-

Nitrophenyl protons: Downfield shifts (δ 7.5–8.3 ppm).

-

-

MS: Molecular ion peak at m/z 315.71 (M⁺) with fragmentation patterns indicative of nitro and chloro groups .

Biological Activity and Applications

Anticancer Research

Pyrazolones with electron-withdrawing groups (e.g., nitro) inhibit kinase activity and exhibit antiproliferative effects:

-

NSCLC Cell Lines: 1,3-Diarylpyrazolones arrest cell cycles at G2/M phase, reducing tumor growth .

-

Kinase Inhibition: Pyrano[2,3-c]pyrazole derivatives show selectivity for specific kinases, though direct data for this compound is lacking .

Table 3: Biological Activity of Related Pyrazolones

Comparative Analysis with Analogous Compounds

Structural Variants

| Compound | Substituents | Key Differences |

|---|---|---|

| 2-(3-Nitrophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one | 3-Nitrophenyl, 4-phenyl | Simplified aromatic system |

| 4-(2-Chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one | 2-Chlorophenyl, 3-nitrophenyl | Enhanced steric/electronic effects |

Future Research Directions

Unresolved Questions

-

Synthetic Optimization: Developing high-yield, scalable routes for this compound.

-

Target-Specific Studies: Investigating interactions with enzymes (e.g., kinases) via molecular docking.

-

Toxicity Profiling: Evaluating in vivo toxicity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume